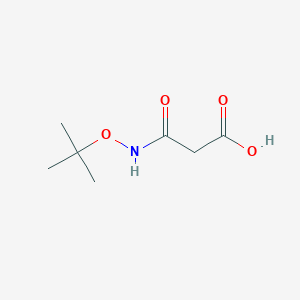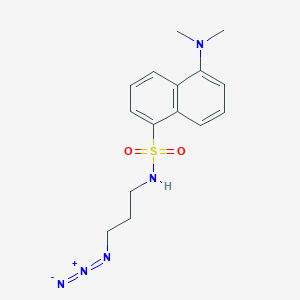![molecular formula C10H13N3O3 B12577382 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- CAS No. 222625-92-5](/img/structure/B12577382.png)
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dioxaspiro[45]dec-7-ene-8-carbonyl azide, 7-methyl- is a complex organic compound characterized by its unique spirocyclic structure
Vorbereitungsmethoden
The synthesis of 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- typically involves multiple steps. One common route starts with the formation of the spirocyclic core, followed by the introduction of the azide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve large-scale batch reactors and continuous flow systems to optimize the synthesis process.
Analyse Chemischer Reaktionen
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the azide group to an amine.
Substitution: The azide group can be substituted with other functional groups using reagents like triphenylphosphine. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which 1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- exerts its effects involves the interaction of its functional groups with molecular targets. The azide group, in particular, can participate in click chemistry reactions, forming stable triazole rings. These interactions can affect various molecular pathways, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl- can be compared with other spirocyclic compounds such as:
1,4-Dioxaspiro[4.5]dec-7-ene: Lacks the azide group, making it less reactive in certain chemical reactions.
1,4-Dioxaspiro[4.5]dec-7-ene-7-carboxylic acid: Contains a carboxylic acid group instead of an azide, leading to different reactivity and applications.
7-Methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carboxaldehyde: Features an aldehyde group, which can undergo different types of chemical reactions compared to the azide group.
This compound’s unique combination of functional groups and spirocyclic structure sets it apart from similar compounds, offering distinct advantages in various applications.
Eigenschaften
CAS-Nummer |
222625-92-5 |
|---|---|
Molekularformel |
C10H13N3O3 |
Molekulargewicht |
223.23 g/mol |
IUPAC-Name |
7-methyl-1,4-dioxaspiro[4.5]dec-7-ene-8-carbonyl azide |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-10(15-4-5-16-10)3-2-8(7)9(14)12-13-11/h2-6H2,1H3 |
InChI-Schlüssel |
WIPYJXJZIITHBA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(CCC2(C1)OCCO2)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6a-Ethynyl-1,6a-dihydropyrrolo[2,3-b]pyrrole](/img/structure/B12577299.png)





![[Octane-1,8-diyldi(thiene-5,2-diyl)]dimethanethiol](/img/structure/B12577337.png)
![(Bicyclo[2.2.1]heptan-2-yl)(1H-inden-1-yl)dimethoxysilane](/img/structure/B12577339.png)

![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)


![2H-Indol-2-one, 1,3-dihydro-3-[(3-hydroxy-4-methoxyphenyl)methylene]-](/img/structure/B12577363.png)
![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
